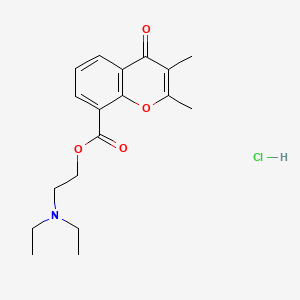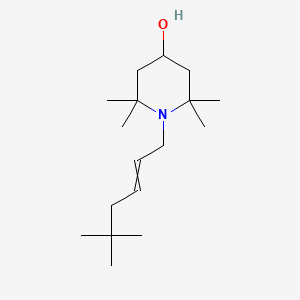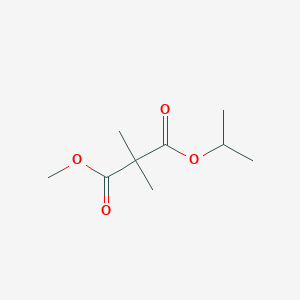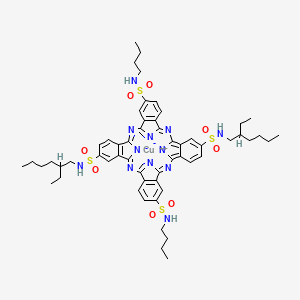
1,1-Dibromo-N,N,N',N',N'',N''-hexamethyl-lambda~5~-phosphanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is a chemical compound characterized by the presence of bromine and phosphorus atoms within its structure
Vorbereitungsmethoden
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine typically involves the bromination of precursor compounds. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source under mild reaction conditions . This process does not require a catalyst or external oxidant, making it relatively straightforward and efficient.
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like dichloromethane and reagents such as potassium bromide and orthoperiodic acid can facilitate the bromination process .
Analyse Chemischer Reaktionen
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus atom can change its oxidation state.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-bromine bonds.
Common reagents used in these reactions include dimethyl sulfoxide, oxalyl bromide, and tetrabutylammonium bromide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the bromination of alkenes and alkynes.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of flame retardants and other specialty chemicals due to its bromine content.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. This reactivity is facilitated by the presence of the phosphorus atom, which can stabilize the transition states during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,1-Dibromoethane: Used as a fuel additive and soil fumigant.
1,2-Dibromoethane: Known for its use in leaded gasoline and as a pesticide.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): Effective catalyst for organic synthesis.
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexamethyl-lambda~5~-phosphanetriamine is unique due to its hexamethyl-lambda~5~-phosphanetriamine core, which imparts distinct reactivity and stability compared to other dibromo compounds.
Eigenschaften
CAS-Nummer |
71925-24-1 |
|---|---|
Molekularformel |
C6H18Br2N3P |
Molekulargewicht |
323.01 g/mol |
IUPAC-Name |
N-[dibromo-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18Br2N3P/c1-9(2)12(7,8,10(3)4)11(5)6/h1-6H3 |
InChI-Schlüssel |
INCDQKZMBXHUFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(N(C)C)(N(C)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)

![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)



![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)


